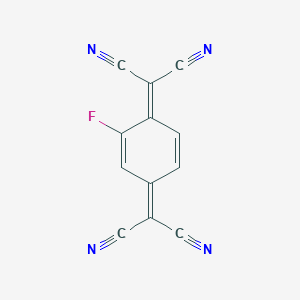

2-Fluoro-7,7,8,8-tetracyanoquinodimethane

Vue d'ensemble

Description

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a chemical compound that can be used as an intermediate and impurity in pharmaceuticals . It is also used as a dopant in the fabrication of organic semiconductors .

Synthesis Analysis

The synthesis of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane involves cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione. Further reactions with malononitrile using the Lehnert reagent yield the corresponding tetracyanoquinodimethane (TCNQ) derivatives .Molecular Structure Analysis

The molecular formula of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane is C12H3FN4, and its molecular weight is 222.18 . The molecule is planar, with D2h symmetry .Chemical Reactions Analysis

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor. It forms charge-transfer complexes with a variety of electron-donor molecules as well as metal ions . The molecule is easily reduced to give a blue-colored radical anion .Physical And Chemical Properties Analysis

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The melting point ranges from 215.0 to 219.0°C .Applications De Recherche Scientifique

Molecular Interaction and Structural Analysis

The fluoro-substituted 7,7,8,8-tetracyanoquinodimethane (TCNQ) molecules, including 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, are studied for their intramolecular and intermolecular interactions in crystal structures. The molecular geometry of these structures is influenced by the degree of fluorination, leading to specific intramolecular bonds such as the N[triple-bond]C...F-C π-hole tetrel bond. Additionally, energy framework analysis along the respective transport planes offers insights into the energetic distribution within this class of molecules, which is crucial for understanding and predicting the behavior of these materials in various applications (Shukla et al., 2019).

Tuning Magnetic Properties

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is used to fine-tune the magnetic properties of certain cationic moieties. For instance, its interaction with [CoII(Fctp)2]2+ leads to different spin-crossover behavior and magnetic properties due to the influence of supramolecular interactions between the cationic moiety and the TCNQ derivatives. Such applications are critical for designing materials with specific magnetic characteristics for use in technology and industry (Xie et al., 2020).

Impact on Electrical and Optical Properties

The addition of fluorine atoms to the tetracyanoquinodimethane framework, as seen in 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, affects the structural, vibrational, and electronic properties of the molecule. Specifically, fluorination leads to reduced electrical and optical band gaps, which can be leveraged in the design of organic semiconductors for electronic device applications, highlighting the molecule's potential in the field of material science and engineering (Umar et al., 2021).

Safety And Hazards

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn .

Orientations Futures

The future directions of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane research are likely to focus on its use in the fabrication of organic semiconductors . Its ability to form charge-transfer complexes with a variety of electron-donor molecules makes it a promising candidate for the development of new materials in the field of electronics .

Propriétés

IUPAC Name |

2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPLEMMFZOKIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599533 | |

| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |

CAS RN |

69857-37-0 | |

| Record name | 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does FTCNQ influence the electrical properties of polymers like poly(3-hexylthiophene) (P3HT)?

A1: FTCNQ acts as a p-dopant for P3HT, increasing its conductivity. [] This occurs through a primarily integer-charge transfer mechanism, where FTCNQ accepts an electron from P3HT, creating a mobile hole in the polymer matrix. [] Interestingly, the study found that despite having similar electron affinities to TCNQ, FTCNQ exhibited significantly higher ionization percentages when interacting with P3HT. [] This difference was attributed to the wider broadening of the P3HT HOMO-DOS induced by FTCNQ, possibly due to its permanent dipole. [] This highlights that factors beyond electron affinity, like energetic disorder induced in the host matrix, play a crucial role in determining doping efficiency. []

Q2: How do supramolecular interactions with FTCNQ impact the magnetic behavior of Cobalt(II) complexes?

A2: FTCNQ anion radicals can form supramolecular interactions with Cobalt(II) complexes, significantly influencing their magnetic properties. [] For instance, in the compound 2⋅MeCN, where Fctp = 4′-(2-ferrocenyl)-2,2′:6′2′′-terpyridine, FTCNQ anion radicals interact with the cationic Cobalt(II) complex, inducing a spin-crossover behavior with a transition temperature of 226 K. [] This demonstrates that by tuning the interactions through modifications in the TCNQ derivative, it becomes possible to finely control the magnetic behavior of the resulting materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)